
5-Bromo-2-chloro-1-methoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-1-methoxy-3-methylbenzene: is an aromatic compound with the molecular formula C8H8BrClO It is a derivative of benzene, featuring bromine, chlorine, methoxy, and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is:
Starting Material: 3-methylphenol (m-cresol).
Step 1:
Step 2: Chlorination - The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Step 3: Methoxylation - The methoxy group can be introduced using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents can be replaced by other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromine or chlorine atoms can be reduced to hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for reduction reactions.
Major Products
Oxidation: Oxidation of the methoxy group can yield 5-bromo-2-chloro-3-methylbenzaldehyde.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 5-Bromo-2-chloro-1-methoxy-3-methylbenzene is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for creating novel compounds.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the aromatic ring can lead to compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, agrochemicals, and pharmaceuticals. Its reactivity allows for the creation of various functional materials.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-chloro-1-methoxy-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine and chlorine atoms can direct the incoming electrophiles to specific positions on the ring, influencing the overall reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-1-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-methylphenol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.
2-Bromo-4-chloro-1-methoxy-3-methylbenzene: Different positioning of substituents, resulting in varied chemical properties.
Uniqueness
5-Bromo-2-chloro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and potential applications. The combination of bromine, chlorine, methoxy, and methyl groups makes it a versatile compound in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C8H8BrClO |
|---|---|
Peso molecular |
235.50 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
Clave InChI |
XIINQGPYYNLPIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


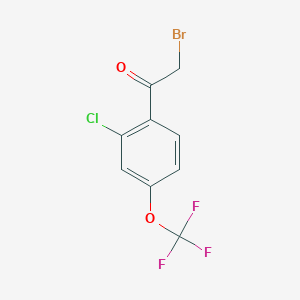
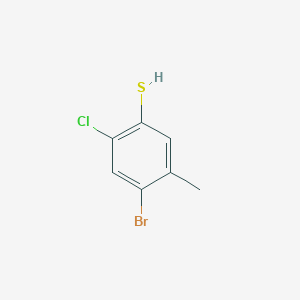

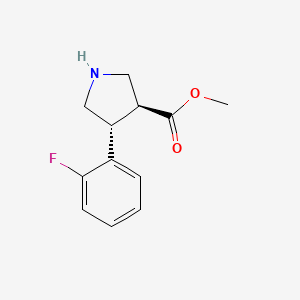

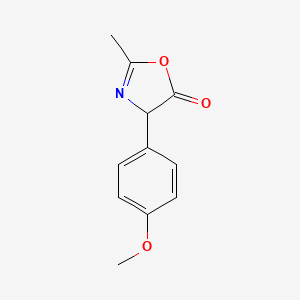
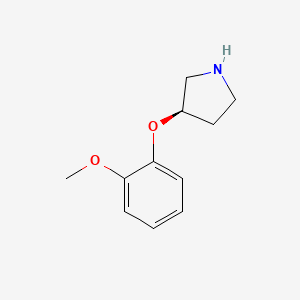
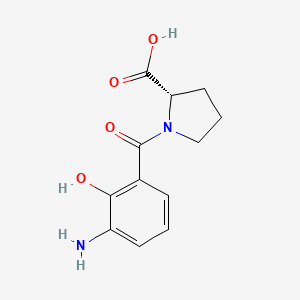
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate](/img/structure/B12857675.png)
![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)
![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)
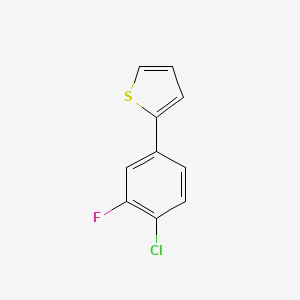
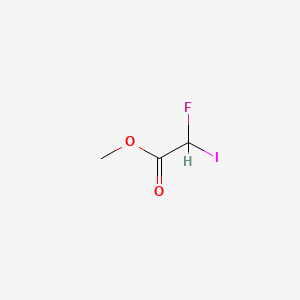
![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)
